rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis
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Overview
Description
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural configuration, which includes a piperidine ring substituted with a methyl group and a 3-methylphenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The introduction of the 3-methylphenyl group and the methyl group onto the piperidine ring is achieved through substitution reactions. Common reagents used include alkyl halides and aryl halides.
Hydrochloride Salt Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of microreactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(2R,3S)-3-methyl-2-phenylpiperidine hydrochloride
- rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidine hydrochloride
Uniqueness
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidine hydrochloride, cis is unique due to the specific positioning of the methyl and 3-methylphenyl groups on the piperidine ring. This configuration can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
2728219-49-4 |
---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.8 |
Purity |
95 |
Origin of Product |
United States |
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